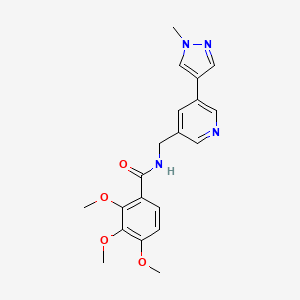
2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide is a complex organic compound characterized by its multiple methoxy groups and a pyrazolyl-pyridine moiety
作用机制
Target of Action
Similar compounds have been known to target enzymes like taq polymerase and telomerase .
Mode of Action
It’s known that similar compounds can inhibit certain enzymes, triggering biochemical changes .
Biochemical Pathways
The compound may affect several biochemical pathways. For instance, it has been reported to down-regulate ERK2 (Extracellular Signal Regulated Kinase 2) protein and inhibit ERKs phosphorylation . This suggests that it might be involved in the MAPK/ERK pathway, which plays a crucial role in cell proliferation, differentiation, and development.
Result of Action
The compound has been reported to inhibit Taq polymerase and telomerase, triggering caspase activation by a possible oxidative mechanism . This suggests that the compound might induce apoptosis, or programmed cell death, which could have potential implications in cancer treatment.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. This can be achieved through the reaction of trimethoxybenzoic acid with an amine derivative under suitable conditions, such as using coupling reagents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The methoxy groups can be oxidized to hydroxyl groups under specific conditions.
Reduction: : The pyrazolyl-pyridine moiety can be reduced to form different derivatives.
Substitution: : The benzamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Reagents like KMnO₄ (potassium permanganate) or H₂O₂ (hydrogen peroxide) can be used.
Reduction: : Catalytic hydrogenation using Pd/C (palladium on carbon) or chemical reducing agents like LiAlH₄ (lithium aluminium hydride).
Substitution: : Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of trimethoxybenzoic acid derivatives.
Reduction: : Formation of pyrazolyl-pyridine derivatives.
Substitution: : Formation of various amide derivatives.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a pharmacophore. Its trimethoxyphenyl group is known to exhibit diverse bioactivity, including anti-cancer properties by inhibiting tubulin.
Medicine
The compound's biological activity makes it a candidate for drug development. Its ability to interact with various molecular targets suggests potential therapeutic applications, particularly in cancer treatment.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemicals. Its unique structure and reactivity profile make it suitable for creating novel compounds with specific properties.
相似化合物的比较
Similar Compounds
Trimethoxyphenyl derivatives: : These compounds share the trimethoxyphenyl group and exhibit similar bioactivity.
Pyrazolyl-pyridine derivatives: : Compounds containing the pyrazolyl-pyridine moiety, which also show biological activity.
属性
IUPAC Name |
2,3,4-trimethoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4/c1-24-12-15(11-23-24)14-7-13(8-21-10-14)9-22-20(25)16-5-6-17(26-2)19(28-4)18(16)27-3/h5-8,10-12H,9H2,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGZQLYQIAANJIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-phenyl-N-{pyrazolo[1,5-a]pyrimidin-6-yl}methanesulfonamide](/img/structure/B2861722.png)
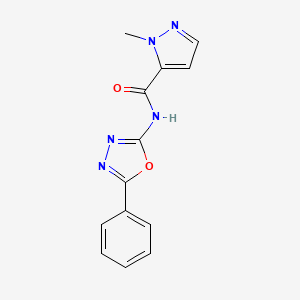
![N-(2H-1,3-benzodioxol-5-yl)-1-[(2-chlorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2861724.png)
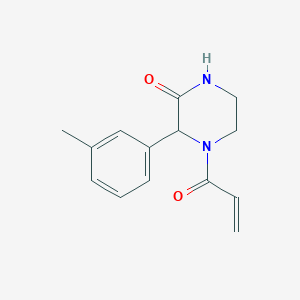
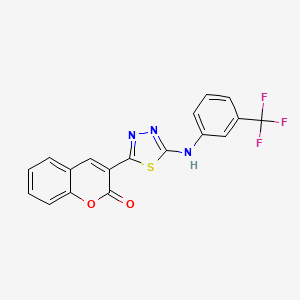
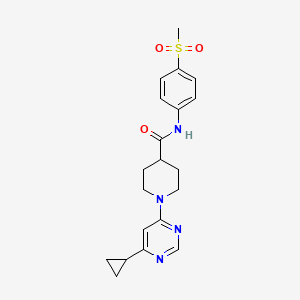
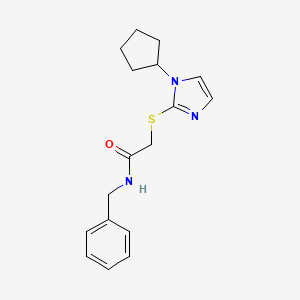
![N-(4-chlorophenethyl)-7-methyl-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2861730.png)
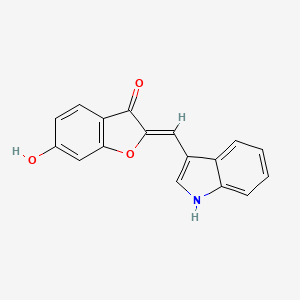
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-tosylacetamide](/img/structure/B2861733.png)
![N'-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2861736.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2861739.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)
![N-(3,4-dimethylphenyl)-2-{8-fluoro-5-[(4-fluorophenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinolin-2-yl}acetamide](/img/structure/B2861745.png)
